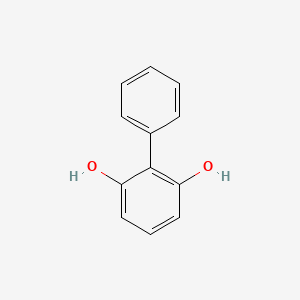

2-phenylbenzene-1,3-diol

描述

准备方法

Synthetic Routes and Reaction Conditions

2-phenylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of biphenyl derivatives. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.

化学反应分析

Types of Reactions

2-phenylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.

科学研究应用

Medicinal Applications

2-Phenylbenzene-1,3-diol has been identified for its potential therapeutic uses:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. The compound's structure allows it to interact with bacterial cell membranes effectively .

- Antioxidant Properties : The compound has shown promise as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Ligand in Catalysis : In synthetic organic chemistry, this compound acts as a ligand in various catalytic cycles. It has been utilized in CoCl₂ reactions to study elimination processes, showcasing its role in facilitating chemical transformations .

Material Science Applications

The compound plays a vital role in the development of advanced materials:

- Polymer Production : this compound is used in the synthesis of polyphenylene ether (PPE) resins. These materials are known for their thermal stability and electrical insulating properties, making them suitable for electronic applications .

- Fluorescent Materials : Research into biphenyl derivatives highlights the potential of this compound in creating fluorescent layers for organic light-emitting diodes (OLEDs). Its structural characteristics allow for effective light emission properties when incorporated into OLED architectures .

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through various methods:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into PPE resins showed enhanced thermal stability and mechanical properties. The synthesized polymers exhibited superior performance in high-temperature applications compared to traditional polymers .

作用机制

The mechanism of action of 2-phenylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The biphenyl structure allows for π-π interactions and other aromatic interactions, which can affect its binding to molecular targets .

相似化合物的比较

Similar Compounds

1,1’-biphenyl-2,2’-diol: Similar structure but with hydroxyl groups at different positions.

1,1’-biphenyl-4,4’-diol: Another biphenyl diol with hydroxyl groups at the para positions.

2,2’-dihydroxybiphenyl: A closely related compound with hydroxyl groups at the ortho positions.

Uniqueness

The ortho positioning of the hydroxyl groups allows for unique intramolecular interactions and reactivity patterns compared to other biphenyl diols .

属性

CAS 编号 |

3796-74-5 |

|---|---|

分子式 |

C12H10O2 |

分子量 |

186.21 g/mol |

IUPAC 名称 |

2-phenylbenzene-1,3-diol |

InChI |

InChI=1S/C12H10O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,13-14H |

InChI 键 |

UPXZHXVOMCGZDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2O)O |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2O)O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。